REACTION_CXSMILES
|
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=2)C(=O)O1>O(C1C=CC=CC=1)C1C=CC=CC=1.CCCCCC>[F:21][C:18]([F:19])([F:20])[O:17][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:5][C:6]2=[O:8]
|
Name
|
2,2-dimethyl-5-((4-(trifluoromethoxy)phenylamino)methylene)-1,3-dioxane-4,6-dione
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)=CNC1=CC=C(C=C1)OC(F)(F)F)=O)C
|
Name
|
|
Quantity
|
8.63 mL
|
Type
|
solvent
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At about 180° C.
|
Type
|
CUSTOM
|
Details
|
to bubble
|
Type
|
CUSTOM
|
Details
|
Internal temperature of reaction
|
Type
|
CUSTOM
|
Details
|
went up to 230° C.
|
Type
|
TEMPERATURE
|
Details
|
although heating
|
Type
|
CUSTOM
|
Details
|
ceased at 180° C
|
Type
|
TEMPERATURE
|
Details
|
Heating at 250° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to RT
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C2C(C=CNC2=CC1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |